

A Comparative Guide to the Immunogenicity of A18-Iso5-2DC18 Formulations

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Compound of Interest

Compound Name: A18-Iso5-2DC18

Cat. No.: B11935324

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the immunogenic properties of **A18-Iso5-2DC18**-based lipid nanoparticle (LNP) formulations with other vaccine adjuvants. The information is compiled from preclinical studies and is intended to assist researchers in the selection and development of next-generation vaccine platforms.

Executive Summary

A18-Iso5-2DC18 is a potent ionizable lipid that acts as a direct agonist of the Stimulator of Interferon Genes (STING) pathway, a key mediator of innate immunity. This mechanism of action leads to robust T cell-mediated immunity, making it a promising candidate for therapeutic vaccines, particularly in oncology. While direct head-to-head comparisons with a wide array of traditional and contemporary adjuvants are limited in publicly available literature, this guide consolidates existing data to offer a comparative perspective on its immunogenicity.

Data Presentation: Immunogenicity Profile

The following tables summarize the immunogenic characteristics of **A18-Iso5-2DC18** and other commonly used vaccine adjuvants.

Table 1: Comparative Immunogenicity of **A18-Iso5-2DC18** and Other Adjuvants

| Adjuvant/Formulation | Mechanism of Action | Predominant Immune Response | Key Advantages | Reported Disadvantages |
|-----------------------|-------------------------------------------------------|---------------------------------------------------|---------------------------------------------------------------------------------|------------------------------------------------------------------------------------|
| A18-Iso5-2DC18 LNP | STING Agonist | Strong Th1-biased cellular immunity (CTLs) | Potent induction of cytotoxic T lymphocytes, effective for cancer immunotherapy | Limited data in infectious disease models, potential for inflammatory side effects |
| SAL12 LNP | STING Agonist | Strong neutralizing antibody and T cell responses | Outperforms ALC-0315 in inducing neutralizing antibodies | Newer lipid, less extensive data available |
| ALC-0315 LNP | TLR agonist (disputed), general inflammatory response | Balanced Th1/Th2 response | Clinically validated in COVID-19 vaccines, good safety profile | Lower intrinsic adjuvanticity compared to dedicated STING agonists |
| QS-21 + MPL (AS01) | Saponin + TLR4 agonist | Strong Th1 and antibody responses | High efficacy in licensed vaccines (e.g., Shingrix), broad applicability | Complex formulation, potential for local reactogenicity |
| CpG + MPL | TLR9 and TLR4 agonist | Potent Th1-biased response | Strong induction of cellular immunity | Potential for systemic inflammatory side effects |
| Alum (Aluminum Salts) | NLRP3 inflammasome activation, antigen depot | Primarily Th2-biased antibody response | Long history of safe use in humans, enhances antibody production | Weak inducer of cellular immunity |

| | | | | |
|------------------------------|---------------------------------------------|-------------------------------------------------------------------|---------------------------------------------------|--------------------------------|
| MF59 (Oil-in-water emulsion) | Inflammasome activation, cytokine induction | Balanced Th1/Th2 response, enhanced antibody and T cell responses | Good safety record in licensed influenza vaccines | Mechanism not fully elucidated |
|------------------------------|---------------------------------------------|-------------------------------------------------------------------|---------------------------------------------------|--------------------------------|

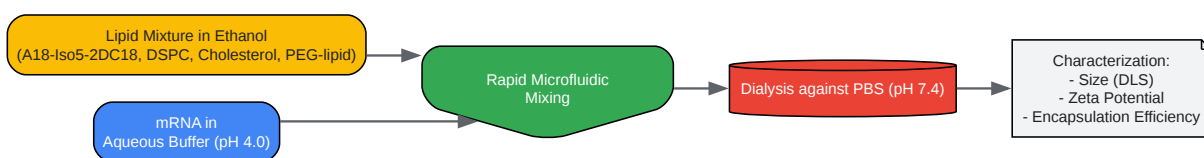
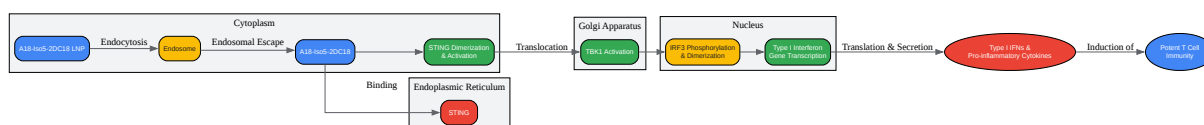
Table 2: Quantitative Comparison of STING Agonist Lipid (SAL12) vs. ALC-0315

Data derived from a study on SARS-CoV-2 mRNA vaccines[1]

| Formulation | Antigen-Specific IgG Titer (Arbitrary Units) | Neutralizing Antibody Titer (ID50) |
|--------------|----------------------------------------------|------------------------------------|
| SAL12 LNP | ~10 ⁶ | ~10 ⁴ |
| ALC-0315 LNP | ~10 ⁵ | ~10 ³ |

Signaling Pathway

The immunogenicity of **A18-Iso5-2DC18** is primarily driven by its activation of the STING signaling pathway. Upon delivery into the cytoplasm of antigen-presenting cells (APCs), **A18-Iso5-2DC18** directly binds to and activates STING on the endoplasmic reticulum. This triggers a downstream signaling cascade, leading to the production of type I interferons and other pro-inflammatory cytokines. These cytokines promote the maturation of dendritic cells, enhance antigen presentation, and ultimately drive the differentiation of potent antigen-specific cytotoxic T lymphocytes (CTLs).



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References

- 1. Immunogenicity of lipid nanoparticles and its impact on the efficacy of mRNA vaccines and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
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